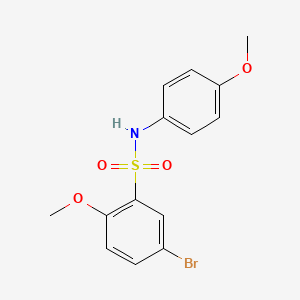

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Description

5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated and methoxylated benzene ring linked to a sulfonamide group substituted with a 4-methoxyphenyl moiety.

Synthesis typically involves coupling 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methoxyaniline under basic conditions, as exemplified in related compounds (e.g., 61% yield in the synthesis of 5-bromo-2-methoxy-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide via nucleophilic substitution) . Key characterization methods include $^1$H NMR, $^{13}$C NMR, and mass spectrometry (MS), which confirm substituent positions and purity.

Properties

IUPAC Name |

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYVLYCOMYLVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the following steps:

Methoxylation: The methoxy groups are introduced via nucleophilic substitution reactions using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with a suitable sulfonamide reagent, such as sulfonyl chloride (SO2Cl2), in the presence of a base like pyridine (C5H5N).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound with a bromine atom and methoxy groups on its aromatic rings. It has a benzenesulfonamide core with a bromine substituent at the 5-position and methoxy groups at the 2- and 4-positions of the phenyl rings. The molecular formula is C14H14BrNO5S. This compound has garnered interest for its potential therapeutic applications, especially in anticancer research . It is intended for research purposes only and should not be used for human therapeutic or veterinary applications.

Scientific Research Applications

This compound has several applications in scientific research:

Anticancer Research:

- Cytotoxic Effects: Derivatives of sulfonamides with similar structures to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells .

- Inhibition of Microtubule Polymerization: The compound's mechanism of action is believed to involve the inhibition of microtubule polymerization by targeting tubulin proteins within cells.

- Multidrug Resistance (MDR) insensitivity: Some studies suggest that these compounds may not be substrates for multidrug resistance proteins, which could enhance their efficacy in cancer therapy .

- Antiproliferative Potency: Research indicates that this compound exhibits nanomolar antiproliferative potency . It can severely disrupt the microtubule network in cells and arrest cells at the G2/M cell-cycle phase, confirming its tubulin-targeting activity .

- Apoptotic Cell Death: Studies have shown that the compound can trigger apoptotic cell death and induce autophagy in cancer cells .

- Tumor Cell activity: Derivatives of the compound have been shown to be effective against tumor cells, but their potency can vary based on methoxy positioning.

Interaction and Binding Studies:

- Hydrogen Bond Formation: Interaction studies have indicated that this compound can form hydrogen bonds and other non-covalent interactions within its crystal structure. These interactions are crucial for understanding its biological activity and stability.

- Molecular Docking: Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets, providing insights into its mechanism of action and potential therapeutic effects. These studies also show the binding mode of benzenesulphonamides to the colchicine site of tubulin .

** structural activity relationship (SAR) Exploration:**

- The unique combination of a bromine atom and methoxy groups in this compound distinguishes it from other sulfonamides. This specific arrangement contributes to its enhanced biological activity and potential therapeutic applications, particularly in cancer treatment.

Data Table: Related Compounds and Their Activities

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The quinolin-3-yl group in Compound 18 introduces aromatic nitrogen, enhancing π-π stacking in enzyme binding, unlike the target compound’s 4-methoxyphenyl group. The oxadiazole-containing derivative exhibits notable analgesic activity due to the electron-deficient heterocycle, which may modulate receptor affinity.

Synthetic Yields and Physical Properties :

- Halogenated isoxazole derivatives (e.g., Compound in ) show higher melting points (192–195°C), likely due to increased crystallinity from bromine and isoxazole rigidity.

Electronic Effects :

- Methoxy groups enhance solubility via hydrogen bonding, while bromine increases molecular weight and lipophilicity, affecting membrane permeability.

Spectroscopic and Analytical Comparisons

Table 2: NMR Data Highlights

- The target compound’s $^1$H NMR would display distinct methoxy singlets (~3.8 ppm) and a sulfonamide NH signal. In contrast, nitro-substituted analogs show deshielded aromatic protons due to electron withdrawal.

Biological Activity

5-Bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and comparative data.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 367.26 g/mol

The biological activity of this compound primarily involves its interaction with cellular components, particularly:

- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, with derivatives exhibiting varying degrees of effectiveness against different bacterial strains .

Anticancer Activity

Recent studies have demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | <1.0 | Tubulin polymerization inhibition |

| This compound | MCF7 | 0.5 | Apoptosis induction |

| This compound | HT-29 | <1.0 | G2/M phase arrest |

These results indicate that the compound is a potent inhibitor of cell proliferation, particularly in breast and cervical cancer models.

Antimicrobial Activity

The compound has also shown potential in antimicrobial applications. A study reported the minimum inhibitory concentration (MIC) values against several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

- Antitumor Efficacy : A study demonstrated that derivatives of benzenesulfonamides significantly inhibited microtubule dynamics in cancer cells, leading to effective tumor suppression in vivo . The binding mode to tubulin was confirmed through spectroscopic techniques.

- Antimicrobial Properties : Another investigation into the antimicrobial activity of related sulfonamides revealed promising results against resistant strains of bacteria, indicating that modifications in the structure could enhance efficacy against various pathogens .

Q & A

Q. What are the established synthetic routes for 5-bromo-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or sulfonamide coupling. Key steps include:

- Bromination : Introducing the bromo group at the 5-position of 2-methoxybenzenesulfonyl chloride under controlled conditions (e.g., using Br₂/FeBr₃) .

- Sulfonamide Formation : Reacting the brominated intermediate with 4-methoxyaniline in the presence of a base (e.g., pyridine or triethylamine) to form the N-aryl sulfonamide bond .

- Crystallization : Purification via recrystallization from ethanol or acetonitrile to obtain single crystals for structural validation .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 80°C | 75–85 | |

| Sulfonamide Coupling | 4-Methoxyaniline, Et₃N, DCM, RT | 60–70 | |

| Purification | Ethanol recrystallization | >95% purity |

Q. How is the crystal structure of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard:

- Data Collection : Use a diffractometer (e.g., Oxford Diffraction Gemini) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : SHELXL-97 software for structure solution and refinement. Key parameters include bond lengths (C–Br: ~1.89 Å, S–N: ~1.63 Å) and dihedral angles between aromatic rings .

- Validation : Check for disorder or solvent molecules using PLATON or OLEX2 .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Substituent Effects : The electron-donating methoxy groups enhance sulfonamide stability but reduce electrophilicity at the sulfur center. Bromine’s inductive effect increases electrophilic aromatic substitution reactivity .

- Bioactivity Correlation : Compare analogues (e.g., 5-chloro vs. 5-bromo derivatives) via enzyme inhibition assays. For example, 5-bromo derivatives show higher IC₅₀ values against carbonic anhydrase due to steric hindrance .

Q. Table 2: Substituent Impact on Bioactivity

| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Bromo | Carbonic Anhydrase IX | 0.12 | |

| 5-Chloro | Carbonic Anhydrase IX | 0.08 |

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in anti-cancer activity may arise from differences in cell permeability .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile structure-activity relationships (SAR). Compare binding poses in homology models of target proteins .

Q. What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates. Ethanol/water mixtures reduce costs .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to accelerate sulfonamide coupling at lower temperatures .

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize byproducts .

Q. How does crystal packing influence pharmacological activity?

Methodological Answer:

- Packing Analysis : Hydrogen bonding (N–H⋯O=S) and π-π stacking between aromatic rings stabilize the crystal lattice, which may correlate with enhanced thermal stability and slower drug release .

- Bioavailability Studies : Compare dissolution rates of crystalline vs. amorphous forms in simulated biological fluids (e.g., PBS at pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.